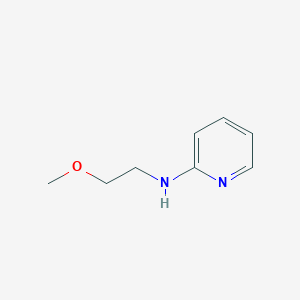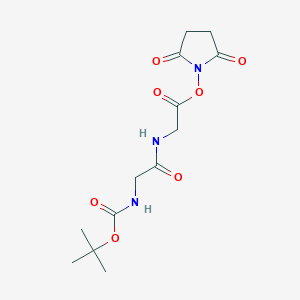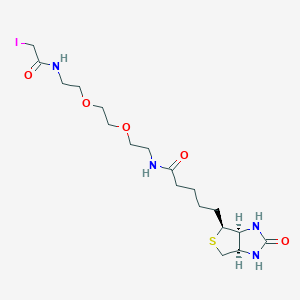
N-(2-methoxyethyl)pyridin-2-amine
Descripción general
Descripción
N-(2-methoxyethyl)pyridin-2-amine, also known as 2-MEPA, is a chemical compound that belongs to the pyridine family. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Applications in Coordination Chemistry and Catalysis
Manganese(II) Complexes Synthesis : N-(2-methoxyethyl)pyridin-2-amine (mepma) is utilized in synthesizing manganese(II) complexes with varied ligands. These complexes exhibit unique structural characteristics and magnetic properties, such as antiferromagnetic or weak ferromagnetic interactions, depending on their composition and structure (Wu et al., 2004).
Catalyst Development for Ethylene Oligomerization : Nickel(II) and palladium(II) complexes involving (amino)pyridine ligands, including derivatives of this compound, have been studied as catalysts in ethylene oligomerization. These studies not only explored the potential of these complexes in industrial applications but also offered insights into their structural and reactivity trends through density functional theory studies (Nyamato et al., 2016).
Ligand for Palladium(II) Complexes in Methoxycarbonylation of Olefins : The compound is also involved in forming palladium(II) complexes used as catalysts in the methoxycarbonylation process. The structure of these complexes influences their catalytic behavior, making them relevant for producing esters from higher olefins (Zulu et al., 2020).
Applications in Organic Synthesis and Functional Materials
Oxyfunctionalization of Pyridine Derivatives : Burkholderia sp. MAK1, using whole cells, has been demonstrated to effectively convert pyridin-2-amines, including this compound derivatives, into their hydroxylated forms. This bioconversion method is considered promising for synthesizing various pyridinols and pyridin-N-oxides, highlighting the compound's significance in the preparation of intermediate products for the chemical industry (Stankevičiūtė et al., 2016).
Fluorescence Studies and Nanoliposome Encapsulation : N-(2 and 3-methoxyphenyl) thieno [3, 2-b] pyridin-7-amines, including derivatives of this compound, have been studied for their potential antitumoral properties. These compounds exhibit fluorescence, which is significant for bioimaging applications. Their encapsulation in nanoliposomes has been explored to mitigate the toxicity they exhibit in vitro, paving the way for their potential clinical administration (Castanheira, 2015).
Mecanismo De Acción
Target of Action
It is known that pyridin-2-amines, a class of compounds to which n-(2-methoxyethyl)pyridin-2-amine belongs, serve as starting materials for the production of fused heterocycles, including imidazo-derivatives . These derivatives possess significant biological activities similar to those of antiviral and immunosuppressive agents .
Mode of Action
It is known that pyridin-2-amines interact with their targets through the formation of bonds, leading to changes in the target’s structure and function .
Biochemical Pathways
It is known that pyridin-2-amines can be involved in various biochemical processes, including the production of fused heterocycles .
Result of Action
It is known that pyridin-2-amines and their derivatives can have significant biological activities, including antiviral and immunosuppressive effects .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-7-6-10-8-4-2-3-5-9-8/h2-5H,6-7H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEABVMPVQAGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/structure/B3121752.png)










